REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:13])[O:10][CH:9]2[CH:4]([CH:5]([CH2:11]O)[O:6][C:7]2=[O:8])[O:3]1.N1C=CC=CC=1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O.[N-:43]=[N+:44]=[N-:45].[Na+]>C(Cl)Cl.CN(C)C=O.C(OCC)(=O)C.CCCCCC>[CH3:1][C:2]1([CH3:13])[O:10][CH:9]2[CH:4]([CH:5]([CH2:11][N:43]=[N+:44]=[N-:45])[O:6][C:7]2=[O:8])[O:3]1 |f:4.5,8.9|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2C(OC(=O)C2O1)CO)C
|
Name
|
|
Quantity
|
8.56 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
125 mL
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9.82 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
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Name
|
ice water
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed -18° C
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with CH2Cl2 (2 x 50 mL)
|
Type
|
WASH
|
Details
|
washed with cold saturated aqueous CuSO4 (3×50 mL), water (50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a bright red-orange glassy solid (Rf, silica=0.12, tetrahydrofuran (THF)/hexane: 30/70) which still contained solvent
|
Type
|
TEMPERATURE
|
Details
|
cooled with an ice/water bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
The DMF was removed by bulb-to-bulb distillation under vacuum (31° C. @0.7 mm Hg)
|
Type
|
TEMPERATURE
|
Details
|
The receiver bulb was cooled with a dry ice/acetone bath
|
Type
|
TEMPERATURE
|
Details
|
to increase
|
Type
|
DISTILLATION
|
Details
|
the efficiency of the distillation
|
Type
|
DISSOLUTION
|
Details
|
The resultant thick pasty residue was dissolved in CH2Cl2 (150 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the inorganic salts
|
Type
|
WASH
|
Details
|
The filter cake was washed with CH2Cl2 (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the resulting partially purified product can be used directly in the synthesis of compound 7
|
Type
|
DISTILLATION
|
Details
|
to the above bulb-to-bulb distillation technique (
|
Type
|
CUSTOM
|
Details
|
for removal of the last traces of DMF)
|
Type
|
CUSTOM
|
Details
|
to provide 15.5 g of a crude red solid which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography [silica gel (100 g), ethyl acetate/hexane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2C(OC(=O)C2O1)CN=[N+]=[N-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.09 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |